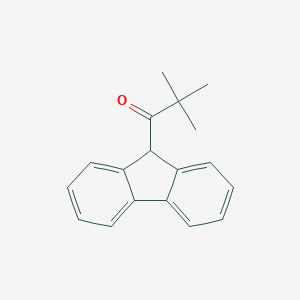

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one

Description

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one is a fluorene-derived ketone characterized by a fluorenyl group attached to a branched aliphatic ketone moiety (2,2-dimethylpropan-1-one). Fluorene derivatives are widely studied for their optical properties, luminescent efficiency, and applications in materials science and pharmaceuticals . The dimethyl substitution at the β-position of the ketone introduces steric hindrance, which can influence reactivity, crystallinity, and electronic properties compared to analogous compounds .

Properties

IUPAC Name |

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-18(2,3)17(19)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUVQRYTDICSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392669 | |

| Record name | 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134886-88-7 | |

| Record name | 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Trifluoromethanesulfonic acid (TfOH) serves as a highly effective catalyst due to its strong Brønsted acidity, which facilitates carbocation formation. In a typical procedure, a chalcone precursor undergoes cyclization in nitromethane at 80°C, yielding the target compound. The reaction proceeds via:

-

Protonation of the carbonyl oxygen, generating a resonance-stabilized carbocation.

-

Electrophilic attack by the carbocation on the aromatic ring, forming the fused fluorene system.

-

Deprotonation to restore aromaticity and yield the ketone product.

Optimization and Yield

Key parameters influencing the reaction include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (TfOH) | 10 mol% | Maximizes carbocation stability |

| Solvent | Nitromethane | Enhances polar transition state |

| Temperature | 80°C | Balances kinetics and side reactions |

| Reaction Time | 3–6 hours | Ensures complete cyclization |

Oxidation-Based Synthesis

An alternative route involves oxidizing fluorene derivatives to introduce the ketone group. This method is advantageous for scalability and utilizes readily available starting materials.

Step 1: Air Oxidation of Fluorene

Fluorene is oxidized to 9-fluorenone using atmospheric oxygen in the presence of potassium hydroxide (KOH) and tetrahydrofuran (THF):

This step achieves near-quantitative conversion under mild conditions (60–90°C, 15–20 hours).

Step 2: Ketone Functionalization

9-Fluorenone undergoes nucleophilic acyl substitution with a dimethylpropanoyl group. For example, treatment with 2,2-dimethylpropanoyl chloride in the presence of Lewis acids like AlCl₃ facilitates electrophilic aromatic substitution:

Comparative Analysis of Oxidation Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Air Oxidation | KOH | THF | 80°C | >95 |

| Acyl Substitution | AlCl₃ | Dichloromethane | 25°C | 70–80 |

The oxidation route offers high purity but requires stringent control over stoichiometry to minimize polyacylation byproducts.

Emerging Methodologies and Innovations

Recent advances explore hybrid approaches combining Friedel-Crafts and transition metal catalysis. For instance, palladium-mediated carboamination has been employed to construct quaternary carbon centers in fluorene derivatives, though applicability to this compound remains experimental .

Chemical Reactions Analysis

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into different hydrofluorene derivatives.

Common reagents used in these reactions include KOH, THF, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one involves its interaction with various molecular targets and pathways. For instance, fluorene derivatives can act as ligands for transition metals, forming complexes that catalyze various chemical reactions . In biological systems, they can interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Key Observations :

- The dimethyl substitution in the target compound reduces π-conjugation compared to aryl-substituted analogs (e.g., diphenylpropanone derivatives) but enhances steric stability .

- Nitro- and acetyl-substituted derivatives exhibit distinct electronic properties, making them suitable for optoelectronic or catalytic applications .

Reactivity Differences :

- The dimethyl group in the target compound may slow down electrophilic substitution reactions due to steric hindrance, whereas aryl-substituted analogs undergo faster functionalization .

Crystallographic and Stability Data

- Crystal Packing : The target compound’s dimethyl groups may lead to less dense crystal packing compared to planar aryl-substituted derivatives, as seen in 3-(9H-fluoren-9-yl)-1,3-diphenylpropan-1-one (space group P2₁/c, Z = 4) .

- Thermal Stability : Branched aliphatic ketones generally exhibit higher thermal stability than aryl-substituted analogs due to reduced π-π stacking interactions .

Biological Activity

1-(9H-fluoren-9-yl)-2,2-dimethylpropan-1-one, commonly referred to as a fluorenone derivative, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure consists of a fluorenyl moiety attached to a dimethylpropanone group. This unique configuration contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of electron-withdrawing groups enhances its reactivity towards biological targets, which is crucial for its therapeutic potential.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. For example, compounds derived from 9-fluorenone have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Antifungal activity | |

| Escherichia coli | Inhibition comparable to streptomycin | |

| Chlamydia trachomatis | Impaired growth without affecting host cells |

These findings highlight the compound's potential as a lead in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably:

- Cytotoxicity : The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Topoisomerase Inhibition : Some derivatives have been identified as type I topoisomerase inhibitors, which are crucial in cancer therapy .

Case Studies

Several studies have explored the biological activity of fluorenone derivatives:

- Antimicrobial Efficacy : A study investigated the antimicrobial potency of new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives against planktonic microorganisms. The results indicated enhanced activity when combined with magnetic nanoparticles .

- Anticancer Activity : Research on 2,7-diamidofluorenones revealed promising antiproliferative effects against cancer cells, suggesting the fluorenone scaffold could serve as a pharmacophore for designing new anticancer drugs .

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain fluorenone derivatives can disrupt bacterial toxin trafficking pathways, enhancing their potential as anti-infective agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.